2-Hydrazinyl-5-methyl-4-nitropyridine
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Overview
Description
2-Hydrazinyl-5-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H8N4O2. It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives followed by hydrazinolysis. One common method includes the nitration of 5-methylpyridine to form 5-methyl-4-nitropyridine, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrazine hydrate.
Substitution: The hydrazinyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the nitro group.
Organic Solvents: Commonly used in substitution reactions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
2-Hydrazinyl-5-methyl-4-nitropyridine is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methyl-4-nitropyridine involves its interaction with molecular targets through its hydrazinyl and nitro groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and redox reactions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(5-methyl-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O2/c1-4-3-8-6(9-7)2-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
NFMHJULPDFCVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])NN |
Origin of Product |
United States |
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